molecular formula C10H12Li2N5O7P B12364136 Adenosine monophosphate-d12 (dilithium)

Adenosine monophosphate-d12 (dilithium)

Cat. No.: B12364136
M. Wt: 371.2 g/mol
InChI Key: LUSBEJQHUFVMSO-VFSOXLGXSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine monophosphate-d12 (dilithium) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the adenosine monophosphate molecule. The process involves the use of deuterated reagents and solvents under controlled conditions to ensure the precise incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of adenosine monophosphate-d12 (dilithium) typically involves large-scale synthesis using automated systems to maintain consistency and purity. The process includes multiple purification steps to remove any non-deuterated impurities and ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Adenosine monophosphate-d12 (dilithium) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of adenosine monophosphate-d12 (dilithium) can lead to the formation of adenosine diphosphate-d12 (dilithium), while reduction can yield adenosine .

Mechanism of Action

The mechanism of action of adenosine monophosphate-d12 (dilithium) involves its role as a key cellular metabolite. It regulates energy homeostasis and signal transduction by interacting with various molecular targets and pathways. These include the activation of enzymes involved in energy metabolism and the modulation of signaling pathways that control cellular responses to environmental changes .

Comparison with Similar Compounds

Similar Compounds

    Adenosine monophosphate: The non-deuterated version of adenosine monophosphate.

    Adenosine diphosphate: Another key cellular metabolite involved in energy metabolism.

    Adenosine triphosphate: The primary energy carrier in cells.

Uniqueness

Adenosine monophosphate-d12 (dilithium) is unique due to its deuterium labeling, which allows for precise quantitation in scientific research. This labeling can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in drug development .

Properties

Molecular Formula

C10H12Li2N5O7P

Molecular Weight

371.2 g/mol

IUPAC Name

dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[2,8-dideuterio-6-(dideuterioamino)purin-9-yl]oxolan-2-yl]methyl] phosphate

InChI

InChI=1S/C10H14N5O7P.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7?,10-;;/m1../s1/i1D2,2D,3D,4D,6D,7D,10D,16D,17D;;/hD2

InChI Key

LUSBEJQHUFVMSO-VFSOXLGXSA-L

Isomeric SMILES

[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])N([2H])[2H].[Li+].[Li+]

Canonical SMILES

[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N

Origin of Product

United States

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